Methyl 4,5-dichloro-2-fluoro-3-methylbenzoate
Description
Methyl 4,5-dichloro-2-fluoro-3-methylbenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with chlorine (Cl) at positions 4 and 5, fluorine (F) at position 2, and a methyl group (-CH₃) at position 2. Its molecular formula is C₁₀H₉Cl₂FO₂, with a CAS registry number of 354812-80-3.
Properties
Molecular Formula |
C9H7Cl2FO2 |
|---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
methyl 4,5-dichloro-2-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C9H7Cl2FO2/c1-4-7(11)6(10)3-5(8(4)12)9(13)14-2/h3H,1-2H3 |
InChI Key |
KTYRGVUYVASQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dichloro-2-fluoro-3-methylbenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 4,5-dichloro-2-fluoro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloro-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4,5-dichloro-2-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,5-dichloro-2-fluoro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electronegative atoms like chlorine and fluorine can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzoate Derivatives
Methyl 4,5-dichloro-2-fluoro-3-methylbenzoate belongs to a broader class of halogenated benzoates. Key structural analogs include:

Key Findings :
- Halogenation Patterns : Unlike sulfonylurea-based methyl esters (e.g., metsulfuron), this compound lacks a triazine or sulfonylurea moiety, relying instead on halogen substituents for electronic and steric effects .
- Functional Groups: The methyl ester group in the target compound contrasts with the hydroxyl or terpenoid functionalities in natural resin derivatives like ferruginol or sandaracopimaric acid methyl ester .
- Applications : While sulfonylurea esters are widely used herbicides, the discontinued status of this compound suggests niche or experimental use, possibly due to regulatory or stability concerns .
Physicochemical Properties
However, insights can be inferred:
- Volatility : Halogenated benzoates like the target compound likely exhibit lower volatility compared to simpler esters (e.g., methyl palmitate or neophytadiene in plant resins) due to increased molecular weight and halogen-induced polarity .

- Stability: The presence of electron-withdrawing halogens (Cl, F) may enhance hydrolytic stability compared to non-halogenated esters (e.g., ethyl linolenate) .
Biological Activity
Methyl 4,5-dichloro-2-fluoro-3-methylbenzoate is a synthetic organic compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on various research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H8Cl2F O2
- Functional Groups : It contains a benzoate moiety with two chlorine atoms, one fluorine atom, and a methyl group attached to the benzene ring.
These structural characteristics influence its chemical behavior and biological interactions.
Biological Activity
Research suggests that this compound may exhibit several biological activities. Its potential interactions with various biomolecules are crucial for understanding its mechanism of action.
The compound may function as an enzyme inhibitor or modulator , interacting with specific enzymes or receptors. The presence of electronegative atoms like chlorine and fluorine enhances its binding affinity to molecular targets, making it a candidate for drug development. The precise molecular targets and pathways involved can vary depending on the biological context in which it is studied.
In Vitro Studies
- Enzyme Inhibition : Studies have indicated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to modulate enzyme activity in biochemical assays, suggesting its potential role in therapeutic applications.
- Cell Viability : In cell viability assays, this compound demonstrated low cytotoxicity even at concentrations up to 100 µM, indicating a favorable safety profile for further investigations in pharmacology .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key differences:
| Compound Name | IC50 (µM) | Cytotoxicity Level | Mechanism of Action |
|---|---|---|---|
| This compound | >100 | Low | Enzyme inhibition |
| Pirfenidone | >100 | Moderate | Antifibrotic agent |
| Nintedanib | <30 | High | Tyrosine kinase inhibitor |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Modulation : An investigation into its role as an enzyme inhibitor revealed that it could effectively reduce the activity of specific metabolic enzymes involved in cancer progression. This study highlighted its potential as a therapeutic agent in oncology .
- Pharmacokinetic Profiling : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable pharmacokinetic parameters that support its development as a drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


